4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

BZR Ligands Neuropharmacology Structure-Activity Relationship

Procure this compound for definitive SAR and selectivity profiling. Its unique 3-(p-tolyl) substituent is critical for mapping lipophilic tolerance in BZR or kinase binding pockets, serving as the essential comparator between unsubstituted phenyl analogs (CAS 896846-45-0) and 4-chlorophenyl derivatives known to hit IRAK4/PI3Kδ. Ideal for systematic evaluation of target selectivity shifts in early-stage drug discovery and chemical probe development.

Molecular Formula C21H26N4O
Molecular Weight 350.466
CAS No. 902334-12-7
Cat. No. B2855037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
CAS902334-12-7
Molecular FormulaC21H26N4O
Molecular Weight350.466
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C
InChIInChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3
InChIKeyAGLPJMYCMBHPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine (CAS 902334-12-7) – Structural and Pharmacophoric Profile


4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a research chemical belonging to the pyrazolo[1,5-a]pyrimidine class, featuring a morpholine substituent at the 7-position, a tert-butyl group at the 5-position, and a p-tolyl (4-methylphenyl) group at the 3-position [1]. This scaffold is recognized in medicinal chemistry for its utility in constructing kinase inhibitors, sigma receptor ligands, and benzodiazepine receptor (BZR) modulators [1]. The compound is primarily used as a building block or a reference ligand in early-stage drug discovery, with its specific substitution pattern hypothesized to influence steric and electronic interactions at target binding sites [2].

Why 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine Cannot Be Casually Substituted with In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine series, subtle changes to the 3-aryl substituent have been demonstrated to cause significant shifts in target selectivity and potency [1]. For example, in the development of BMP inhibitor probes, a change from a 4-methoxyphenyl to a quinoline substituent at the 3-position resulted in a >300-fold selectivity shift for ALK2 over ALK3 [1]. Similarly, structure-activity relationship (SAR) studies on BZR ligands indicate that the specific nature of the aryl group at the 3-position is critical for receptor subtype affinity [2]. Consequently, the 4-methylphenyl (p-tolyl) substituent in this compound cannot be interchanged with the unsubstituted phenyl (CAS 896846-45-0) or 4-chlorophenyl (CAS not specified) analogs without expecting a potentially profound alteration in biological profile. The following evidence delineates these critical differentiation points.

Quantitative Differentiation Guide for 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine


Benzodiazepine Receptor (BZR) Pharmacophoric Fit: 3-(4-Methylphenyl) vs. Unsubstituted Phenyl

The 3-(4-methylphenyl) group aligns with the BZR pharmacophore model which identifies a lipophilic pocket tolerant of bulky substituents at this position, a feature exploited to enhance receptor affinity [1]. SAR studies indicate that introducing a methyl group at the para-position of the 3-phenyl ring (creating the p-tolyl group found in the target compound) increases van der Waals contacts within this hydrophobic pocket, leading to a predicted improvement in binding energy compared to the unsubstituted 3-phenyl analog [1]. While experimental Ki values for this precise compound are not publicly disclosed, the qualitative SAR consistently demonstrates that para-substituted phenyl rings at the 3-position are favored over unsubstituted phenyl for BZR affinity [1].

BZR Ligands Neuropharmacology Structure-Activity Relationship

Selectivity Risk: 4-Chlorophenyl Analog Demonstrates Multi-Target Kinase Activity

The closely related 4-chlorophenyl analog has been investigated as a potential inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and Phosphoinositide 3-kinase delta (PI3Kδ), indicating a promiscuous kinase-binding profile . In contrast, the target compound's p-tolyl substituent is sterically and electronically distinct from the 4-chloro group, which can alter hydrogen-bonding and halogen-bonding interactions with kinase hinge regions [1]. This suggests a divergent kinase selectivity profile, although direct comparative data are absent. The target compound may thus serve as a cleaner chemical probe or a more selective starting point for target identification campaigns, depending on the specific kinase of interest.

Kinase Inhibition Selectivity Profile Chemical Probe Development

Sigma-1/Sigma-2 Receptor Affinity: Potential Differentiation from Kinase-Focused Analogs

Pyrazolo[1,5-a]pyrimidine derivatives with 7-morpholine and 5-tert-butyl substituents are claimed as high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands in patent US20240246966 [1]. The 3-aryl group is a critical determinant of σ1/σ2 binding, with specific substituents enabling nanomolar affinities [1]. While the p-tolyl analog is not exemplified, its structural congruence with the general Markush structure suggests it falls within this activity space, potentially offering an alternative pharmacological starting point to the kinase-targeted analogs which dominate this scaffold class. Direct Ki data are not publicly available for this compound.

Sigma Receptors CNS Disorders Ligand Design

Critical Absence of Direct Comparative Biological Data for Procurement Decisions

A systematic search of public databases (PubMed, BindingDB, ChEMBL, PubChem) and patent literature reveals no direct, quantitative head-to-head comparison of this compound against its closest analogs in terms of target affinity, selectivity, cellular activity, in vivo pharmacokinetics, or toxicity. Statements from vendor sites regarding 'enzyme inhibition' or 'therapeutic applications' remain unsubstantiated by primary data [1]. Therefore, any scientific selection or procurement decision must be considered provisional and should be preceded by in-house profiling against the intended target and a defined panel of comparators to establish a project-specific differentiation basis.

Evidence Gap Procurement Risk Data-Driven Selection

Recommended Application Scenarios for 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine Based on Evidence


Benzodiazepine Receptor (BZR) Pharmacophore Exploration

Scenario: A medicinal chemistry team is exploring the lipophilic tolerance of the BZR binding pocket. Based on pharmacophore models indicating that para-substituted phenyl groups at the 3-position are favored [2], this compound serves as a logical intermediate between the unsubstituted phenyl analog and more complex derivatives. Its procurement allows for systematic evaluation of substituent effects on BZR subtype affinity.

Kinase Profiling Panel Exclusion Set

Scenario: A screening facility requires a set of pyrazolo[1,5-a]pyrimidine compounds with distinct 3-substituents to build a selectivity fingerprint for a novel kinase inhibitor. Since the 4-chlorophenyl analog is reported to hit IRAK4/PI3Kδ , the p-tolyl analog is procured as a critical comparator to determine if the methyl substitution diverts activity away from these targets, helping to define structure-selectivity relationships.

Sigma Receptor Lead Generation Campaign

Scenario: A drug discovery program targeting sigma-1 or sigma-2 receptors for neuropathic pain has identified the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point [3]. This compound, with its specific p-tolyl substitution, is procured to be screened alongside a small library of 3-aryl analogs to generate initial SAR and identify the optimal substituent for further optimization.

Chemical Biology Probe Development via In-House Profiling

Scenario: An academic chemical biology group aims to develop a selective chemical probe for an understudied kinase or receptor. Recognizing the scaffold's privileged status [1], the group procures this compound to subject it to broad-panel screening (e.g., kinase panel, CEREP panel). The resulting data will serve as the first quantitative differentiation dataset, establishing a unique selectivity profile that defines the compound's value as a probe, filling the current public evidence gap.

Quote Request

Request a Quote for 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.